

Solubility Profile of 2-Cyclopropyl-6-methyl-benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclopropyl-6-methyl-benzaldehyde

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Abstract: This technical guide addresses the solubility of **2-Cyclopropyl-6-methyl-benzaldehyde** in common organic solvents. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview based on the known properties of structurally analogous compounds, namely 2-methylbenzaldehyde and 4-methylbenzaldehyde. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is presented, offering a practical framework for researchers. This guide aims to be an essential resource for professionals in drug development and chemical research by providing both theoretical context and actionable experimental methodology.

Introduction

2-Cyclopropyl-6-methyl-benzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility is crucial for designing reaction conditions, purification procedures, and formulation strategies. This guide provides an in-depth analysis of its expected solubility characteristics and a practical approach to its empirical determination.

Predicted Solubility of 2-Cyclopropyl-6-methyl-benzaldehyde

While specific experimental data for **2-Cyclopropyl-6-methyl-benzaldehyde** is not available, its solubility can be inferred from its structural features and comparison with similar molecules. The molecule's structure, featuring a nonpolar cyclopropyl group, a methyl group, and a benzene ring, along with a polar aldehyde functional group, suggests a high affinity for organic solvents and limited solubility in aqueous media.

It is anticipated that **2-Cyclopropyl-6-methyl-benzaldehyde** will be readily soluble in common organic solvents such as:

- Ethanol
- Methanol
- Acetone
- Chloroform[1][2][3]
- Ether[1][2][3]
- Carbon Tetrachloride[4]

Conversely, it is expected to have low to moderate solubility in water, a characteristic shared by other benzaldehyde derivatives.[1][2][3]

Physicochemical Properties of Structurally Related Compounds

To provide a reliable basis for estimating the properties of **2-Cyclopropyl-6-methyl-benzaldehyde**, the following table summarizes the known physical and chemical properties of 2-methylbenzaldehyde (o-tolualdehyde) and 4-methylbenzaldehyde (p-tolualdehyde).

Property	2-Methylbenzaldehyde	4-Methylbenzaldehyde
Molecular Formula	C ₈ H ₈ O[3]	C ₈ H ₈ O[2]
Molecular Weight	120.15 g/mol [3]	120.15 g/mol [2]
Appearance	Colorless to light yellow liquid[1][3]	Colorless to pale yellow liquid[2][5]
Melting Point	-35 °C[1][6][7]	-6 °C[5]
Boiling Point	199-200 °C[1][6][7]	204-205 °C[5]
Density	~1.039 g/mL at 25 °C[1][7]	~1.019 g/mL at 20 °C[5]
Water Solubility	Slightly soluble[3][7][8]	Limited solubility[2][9]
Organic SolventSolubility	Soluble in ethanol, ether, chloroform[1][3]	Highly soluble in ethanol, ether, chloroform[2]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of a compound such as **2-Cyclopropyl-6-methyl-benzaldehyde** in various organic solvents.

Objective: To determine the solubility of **2-Cyclopropyl-6-methyl-benzaldehyde** in a selection of organic solvents at a specified temperature.

Materials:

- **2-Cyclopropyl-6-methyl-benzaldehyde**
- Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, hexane)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature bath or shaker

- Volumetric flasks
- Pipettes
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

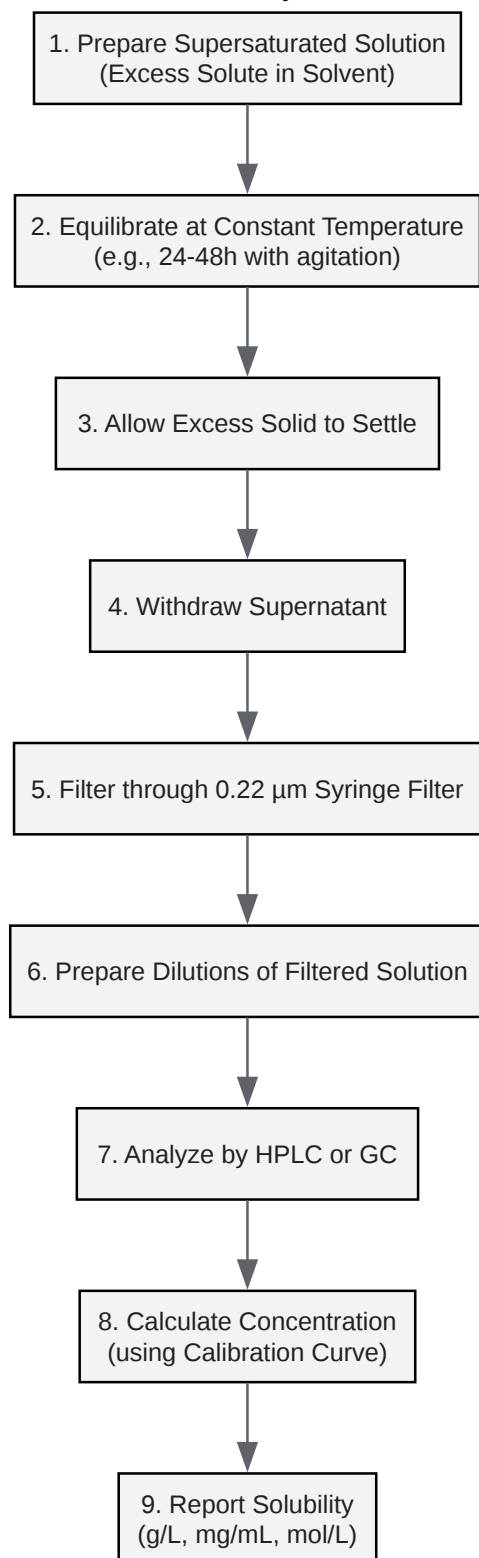
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Cyclopropyl-6-methyl-benzaldehyde** to a series of vials, each containing a known volume of a different organic solvent.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Filter the aliquot through a 0.22 μm syringe filter to remove any undissolved solid particles.
 - Accurately dilute the filtered solution with the respective solvent to a concentration suitable for the analytical method to be used.
- Quantitative Analysis:

- Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of **2-Cyclopropyl-6-methyl-benzaldehyde**.
- Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Workflow for Solubility Determination



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Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

While direct quantitative data on the solubility of **2-Cyclopropyl-6-methyl-benzaldehyde** is not currently available, a strong inference of its behavior can be drawn from structurally similar compounds. It is predicted to be highly soluble in common organic solvents and poorly soluble in water. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.

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